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Sodium of polyaspartic acid

Cat. No.: B1143025
CAS No.: 181828-06-8
M. Wt: NA
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Description

Historical Context and Evolution of Polyamino Acid Chemistry

The journey into the chemistry of polyamino acids, the class of polymers to which sodium polyaspartate belongs, began in the late 19th and early 20th centuries. A pivotal moment was the first reported synthesis of oligomeric sodium polyaspartate by Hugo Schiff in the late 1800s, which was achieved through the thermal polycondensation of aspartic acid. wikipedia.org This early work laid the groundwork for understanding the polymerization of amino acids.

A significant advancement in polypeptide synthesis came in 1906 when Hermann Leuchs reported the synthesis of α-amino acid N-carboxyanhydrides (NCAs). researchgate.net This discovery was instrumental, as NCAs proved to be highly reactive monomers for the ring-opening polymerization process, enabling the formation of high molecular weight polypeptides. researchgate.netsigmaaldrich.com These developments were part of a broader scientific effort to understand the nature of polymers, which were initially debated to be mere aggregates of smaller molecules (oligomers) rather than true covalent macromolecules. researchgate.netnih.gov

The most common industrial method for producing polyaspartic acid involves the thermal polymerization of aspartic acid, which dehydrates to form polysuccinimide as an intermediate. wikipedia.orggoogle.com This polysuccinimide is then treated with aqueous sodium hydroxide (B78521) in a subsequent step. wikipedia.org This process hydrolyzes the succinimide (B58015) rings to yield sodium polyaspartate. wikipedia.orgtiiips.com Over the years, research has focused on optimizing this thermal polymerization process, including the use of various catalysts to increase the reaction's conversion rate and the molecular weight of the final polymer product. wikipedia.orggoogle.com

Academic Significance and Research Trajectory of Sodium Polyaspartate

The academic and industrial interest in sodium polyaspartate has grown significantly, largely driven by its biodegradability and versatile functionality. wikipedia.orgchesci.com As a "green" polymer, it offers an environmentally friendly substitute for widely used but non-biodegradable polymers like sodium polyacrylate, which is prevalent in applications such as superabsorbent materials and water treatment agents. wikipedia.orgchesci.comthinkdochemicals.com

The research trajectory of sodium polyaspartate has expanded from its initial applications to more specialized and high-value areas. Key areas of academic and commercial research include:

Water Treatment: Sodium polyaspartate is extensively studied and used as a scale and corrosion inhibitor. atamanchemicals.comncsu.edu It effectively prevents the formation of mineral scales such as calcium carbonate, calcium sulfate (B86663), and barium sulfate in industrial water systems, boilers, and reverse osmosis membranes. atamanchemicals.comchesci.com Its ability to chelate metal ions is central to this function. researchgate.netncsu.edu

Agriculture: In agriculture, it serves as a fertilizer additive and soil conditioner. thinkdochemicals.comwaycoochem.com It enhances the absorption of essential nutrients by plants and improves the soil's capacity to retain moisture, promoting more efficient and sustainable farming practices. waycoochem.com

Detergents and Cleaning Agents: Its chelating properties are valuable in detergents, where it binds to hard water ions like calcium and magnesium, thereby boosting the cleaning efficiency. waycoochem.com

Biomedical Applications: The biocompatibility and biodegradability of polyaspartic acid and its derivatives have opened avenues in the biomedical field. researchgate.netwaycoochem.com Research is actively exploring its use in drug delivery systems, as scaffolding materials for tissue engineering, and for surface coating of medical devices. wikipedia.orgresearchgate.net Recent studies have also focused on synthesizing novel polyaspartate derivatives with specific biological activities, such as antibacterial and anticancer properties. researchgate.net The polymer's strong affinity for calcium ions has also made it a candidate for research into bone targeting. researchgate.net

The continuous research into modifying its chemical structure has led to the development of derivatives and hydrogels with "smart" properties, such as pH-responsiveness, further broadening its potential applications. wikipedia.orgresearchgate.net

Structural Isomerism and Conformation of Polyaspartate Chains

The chemical structure and spatial arrangement of polyaspartate chains are fundamental to its properties and function. The polymer exhibits a form of structural isomerism based on the connectivity of the aspartic acid monomer units. wikipedia.org

Structural Isomerism: Structural isomerism occurs in molecules that share the same molecular formula but have different arrangements of atoms. adichemistry.comresearchgate.net In the context of polyaspartate, the key isomerism arises from the different ways the amide bonds can form between monomer units. Each aspartic acid residue has two carboxyl groups, designated α and β. Consequently, the linkage in the polymer backbone can occur at either of these positions.

α-linkage: The amide bond is formed with the carboxyl group adjacent to the amino group.

β-linkage: The amide bond is formed with the carboxyl group in the side chain.

The common thermal polymerization of aspartic acid followed by hydrolysis of the polysuccinimide intermediate results in a random copolymer of these two linkages. wikipedia.org Typically, this process yields a sodium polyaspartate composed of approximately 70% β-linkages and 30% α-linkages. wikipedia.org The specific ratio of α to β isomers can influence the polymer's properties, including its calcium-ion chelating ability. chesci.com

Conformation of Polyaspartate Chains: The conformation, or three-dimensional shape, of polyaspartate chains is dynamic and can be influenced by environmental conditions such as pH and the presence of ions. mdpi.compnas.org Like other polyamino acids, polyaspartate chains can adopt ordered secondary structures, such as α-helices and β-sheets, which are stabilized by hydrogen bonding. wikipedia.orgsigmaaldrich.com

Data Tables

Table 1: Synthesis of Sodium Polyaspartate

Synthesis Method Description Intermediate Product Key Reagents
Thermal Polycondensation Heating of aspartic acid to induce dehydration and polymerization, followed by hydrolysis. wikipedia.orggoogle.com Polysuccinimide (PSI) wikipedia.org Aspartic Acid, Sodium Hydroxide (for hydrolysis) wikipedia.orgtiiips.com
Maleic Anhydride (B1165640) Polymerization Polymerization of maleic anhydride in the presence of ammonium (B1175870) hydroxide, followed by hydrolysis. wikipedia.org Polysuccinimide (PSI) google.com Maleic Anhydride, Ammonium Hydroxide, Sodium Hydroxide wikipedia.org

Table 2: Structural Characteristics of Thermally Synthesized Sodium Polyaspartate

Characteristic Description Typical Value/Form
Isomeric Linkages The polymer chain contains both α and β amide bonds between aspartate residues. wikipedia.org Random copolymer wikipedia.org
α-Linkage Content Percentage of amide bonds formed at the α-carboxyl group. wikipedia.org ~30% wikipedia.org
β-Linkage Content Percentage of amide bonds formed at the β-carboxyl group. wikipedia.org ~70% wikipedia.org

Properties

CAS No.

181828-06-8

Molecular Formula

C4H6NO3(C4H4NO3Na)m(C4H5NO3)nC4H6NO4

Molecular Weight

NA

Synonyms

Sodium of Polyaspartic Acid

Origin of Product

United States

Synthetic Methodologies and Mechanistic Polymerization Studies

Thermal Polycondensation Routes to Polysuccinimide and Sodium Polyaspartate

Thermal polycondensation is a common and direct method for synthesizing polysuccinimide from L-aspartic acid. researchgate.netwikipedia.org This process involves heating the amino acid, which leads to a dehydration reaction and the formation of the polymer. wikipedia.org The resulting polysuccinimide is then converted to sodium polyaspartate through alkaline hydrolysis. wikipedia.orgscribd.com

Precursor Chemistry and Anhydride (B1165640) Intermediate Formation

The primary precursor for this process is aspartic acid, an amino acid with two carboxylic acid groups. asianpubs.orgasianpubs.org When heated to elevated temperatures, typically above 180°C, aspartic acid undergoes polymerization. wikipedia.orgasianpubs.orgasianpubs.org The reaction proceeds through a step-growth mechanism involving dehydration. wikipedia.org

The proposed mechanism suggests that the thermal polymerization of aspartic acid occurs via the formation of an anhydride intermediate. asianpubs.org Initially, amide bonds are formed, followed by the formation of imide bonds, leading to the polysuccinimide structure. asianpubs.orgasianpubs.org This intermediate, polysuccinimide, is a polyimide and is insoluble in water. researchgate.netwikipedia.org The subsequent hydrolysis of polysuccinimide with a base like sodium hydroxide (B78521) opens the succinimide (B58015) rings, resulting in the formation of water-soluble sodium polyaspartate. wikipedia.orgscribd.comwikipedia.org This hydrolysis process yields a random copolymer of α and β-aspartate units, with the β-form typically comprising about 70-75% of the repeating units. wikipedia.orgosti.gov

Influence of Catalysts and Reaction Parameters on Polymerization Kinetics and Yield

Various catalysts and reaction parameters significantly influence the polymerization of aspartic acid. Acid catalysts, such as phosphoric acid, are frequently used to enhance the reaction rate and increase the molecular weight of the resulting polymer. researchgate.netwikipedia.orgresearchgate.net

The use of phosphoric acid as a catalyst has been shown to be effective in increasing the molecular weight of polysuccinimide. researchgate.netresearchgate.net In the absence of a catalyst, the thermal polymerization of aspartic acid typically yields a polymer with a weight average molecular weight (Mw) of around 5,000-6,000. osti.gov However, with the addition of catalysts that create a melt phase during polymerization, molecular weights ranging from 2,000 to 30,000 Mw can be achieved. osti.gov One study demonstrated that using phosphoric acid as a catalyst could produce polysuccinimide with a molecular weight of up to 14,000. researchgate.net

Reaction temperature and time are also critical parameters. The polymerization of aspartic acid generally occurs at temperatures above 160°C. nih.gov For instance, heating L-aspartic acid with phosphoric acid at temperatures between 150°C and 210°C for 4 hours produces polysuccinimide. google.com Another approach involves heating a mixture of L-aspartic acid and concentrated phosphoric acid at 200°C for 2 to 4 hours, which can yield polysuccinimide with a molecular weight in the range of 30,000 g/mol . wikipedia.org

The table below summarizes the effect of different catalysts and reaction conditions on the molecular weight of the resulting polysuccinimide.

CatalystTemperature (°C)Time (h)Molecular Weight (Mw)
None--~5,000-6,000 osti.gov
Phosphoric Acid2002-430,000 g/mol wikipedia.org
Phosphoric Acid--up to 14,000 researchgate.net
Various (melt phase)--2,000-30,000 osti.gov
Phosphoric Acid160-64,300 epa.gov

Solvent-Free and Green Synthesis Approaches

In line with the principles of green chemistry, solvent-free methods for the synthesis of sodium polyaspartate have been developed. researchgate.netosti.govatamanchemicals.com These methods are environmentally friendly as they eliminate the use of organic solvents, which can be toxic and costly to recycle. rsc.orgrsc.org

One such approach involves the thermal polymerization of aspartic acid without any solvent. researchgate.nettandfonline.com This can be achieved by simply heating the L-aspartic acid in a beaker. researchgate.nettandfonline.com The reaction produces polysuccinimide, which is then hydrolyzed to sodium polyaspartate. scribd.com This method is considered "green" as it uses a renewable feedstock (aspartic acid), produces water as the only byproduct, and avoids the use of hazardous chemicals. researchgate.net

Microwave irradiation has also been explored as a green synthesis method. researchgate.netchesci.com This technique can accelerate the polymerization of maleic acid derivatives to produce polyaspartic acid. chesci.com For instance, reacting maleic anhydride with ammonia (B1221849) under microwave irradiation can yield polyaspartic acid with a molecular weight of 1.46 kDa and a 95% yield in just 3.5 minutes. hangta.group

Furthermore, the synthesis of polyaspartic acid hydrogels has been achieved through a solvent-free method, where hydrolysis and cross-linking are combined in situ. rsc.orgrsc.org This approach avoids the use of organic solvents like dimethyl formamide (B127407) (DMF) or dimethyl sulfoxide (B87167) (DMSO), making the process more economically and environmentally attractive. rsc.orgrsc.org

Solution Polymerization Techniques

Solution polymerization offers an alternative route to synthesize polyaspartic acid, providing better control over the polymerization process and the final polymer structure. These techniques can be broadly categorized into controlled polymerization strategies and enzymatic polymerization.

Controlled Polymerization Strategies (e.g., N-carboxyanhydride derivatives)

A high degree of control over the repeating unit isomers in polyaspartic acid can be achieved through the polymerization of N-carboxyanhydride (NCA) derivatives. wikipedia.org This ring-opening polymerization (ROP) of NCAs allows for the synthesis of linear and enantiopure polyaspartic acid. nih.gov This method can produce polypeptides with well-defined structures, controlled molecular weights, and narrow molecular weight distributions. nih.govillinois.eduresearchgate.net

The polymerization of NCA monomers can be initiated by various compounds, including primary amines. researchgate.net The use of metal complexes as initiators has also been explored, although potential toxicity from metal residues is a concern. researchgate.net By carefully selecting the initiator and reaction conditions, it is possible to synthesize polyaspartic acids with specific chain lengths. researchgate.net For example, poly(aspartic acids) with chain lengths ranging from 11 to approximately 115 have been prepared using this method. researchgate.net

Enzymatic Polymerization and Regioselectivity

Enzymatic polymerization presents a green and highly selective method for synthesizing polyaspartic acid. rug.nl Enzymes, such as proteases and lipases, can catalyze the polymerization of aspartic acid derivatives under mild conditions, often leading to polymers with specific structures. nih.govrug.nlmdpi.com

One of the key advantages of enzymatic polymerization is its regioselectivity. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the bulk polymerization of L-aspartic acid diethyl ester, yielding predominantly α-linked poly(L-aspartate) (around 95%) with a regioselectivity of α/β = 94:6. rug.nlrsc.org This is in contrast to thermal methods, which typically produce a random mixture of α and β linkages. wikipedia.org The polymerization proceeds in a controlled manner, following a chain-growth mechanism. rsc.org

Similarly, a bacterial protease from Bacillus subtilis has been used to polymerize diethyl L-aspartate in an organic solvent, resulting in α-linked poly(ethyl L-aspartate) with a molecular weight of up to 3700. acs.org These enzymatic methods offer a sustainable route to produce polyaspartates with well-defined structures. nih.govacs.org

Polymerization of Maleamic Acid and Ammonium (B1175870) Salts

The synthesis of polyaspartic acid through the polymerization of maleamic acid or the ammonium salts of maleic acid represents a significant industrial pathway. nih.govchesci.com This method typically proceeds via a two-step process involving the initial thermal polymerization of a monomer precursor to form polysuccinimide (PSI), which is subsequently hydrolyzed to yield polyaspartic acid. nih.govwikipedia.org

The monomer, maleamic acid, is commonly prepared by reacting maleic anhydride (or maleic acid) with a nitrogen source, such as anhydrous ammonia or urea. nih.gov Alternatively, heating the monoammonium salt of maleic acid can also produce the necessary maleamic acid precursor. nih.govhangta.group

The core of the synthesis is the thermal polycondensation of the maleamic acid or its corresponding ammonium salt. nih.gov This reaction is characterized by high temperatures, generally exceeding 160°C, during which water is eliminated via distillation. nih.govhangta.group The process can be conducted in various apparatuses, including conventional ovens, specialized reactors, or under microwave irradiation to facilitate heating. nih.govchesci.com While often performed as a solvent-free bulk reaction, the use of solvents is also documented. nih.govgoogle.com The product of this step is the cyclic intermediate, polysuccinimide. nih.govchesci.com

The final step involves the alkaline hydrolysis of the polysuccinimide intermediate. wikipedia.org Treatment with an aqueous base, such as sodium hydroxide, opens the succinimide rings to form the sodium salt of polyaspartic acid. wikipedia.org A key structural feature of the resulting polymer is that the hydrolysis creates a random distribution of both α and β-amide linkages along the polymer backbone. nih.govwikipedia.org

Detailed research has explored various conditions and their effects on the polymerization process and the final product characteristics.

Table 1: Research Findings on the Polymerization of Maleamic Acid and its Salts

Starting Materials Method / Conditions Key Finding / Result Reference(s)
Maleic acid and ammonia Thermal polymerization at 120°C–150°C. Resulted in polyaspartic acid with a relatively low degree of polymerization (DP = 15–20). nih.govhangta.group
Maleamic acid Thermal polymerization in an oven at 240°C for 20 minutes. Achieved a molecular weight (Mw) of 2.15 kDa. hangta.group
Maleamic acid Thermal polymerization without a catalyst at >160°C for 6–8 hours. Effective for the formation of the polysuccinimide intermediate. nih.gov
Maleamic acid Continuous thermal polymerization in a reactor at 155°C–230°C with a residence time of 1.5–15 minutes. A patented process for the continuous production of polysuccinimide. google.com
Ammonium salt of maleic acid Microwave irradiation. An alternative heating method for the polymerization process. nih.govchesci.com

The mechanism is a step-growth polycondensation. wikipedia.org Studies have investigated the influence of various parameters, such as temperature, reaction time, and the use of processing aids, to optimize the molecular weight and yield of the polymer. hangta.group For instance, Freeman et al. systematically tested these parameters in an effort to improve the molecular weight of the resulting polyaspartic acid. hangta.group While catalysts are not always necessary, some studies have employed them to potentially lower reaction temperatures or enhance reaction rates. nih.govhangta.group

Advanced Structural Elucidation and Macromolecular Characterization

Spectroscopic Analysis of Polymer Architecture

Spectroscopic methods are indispensable for probing the molecular structure of sodium polyaspartate. These techniques provide detailed information on the polymer's covalent bonding, functional groups, and elemental composition at a molecular and atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of sodium polyaspartate. The polymer is synthesized through the hydrolysis of polysuccinimide, a process that results in the formation of both α- and β-amide linkages along the polymer backbone. The ratio of these linkages is a crucial parameter that influences the polymer's properties, such as its biodegradability and chelating capacity.

¹H and ¹³C NMR spectroscopy are employed to identify and quantify these structural features. acs.org In ¹H NMR spectra, the protons on the polymer backbone exhibit distinct chemical shifts depending on their chemical environment, allowing for the differentiation between α- and β-units. Similarly, ¹³C NMR provides detailed information about the carbon skeleton, including the carbonyl carbons of the different amide linkages and carboxylate groups.

Detailed NMR analysis has not only confirmed the presence of α and β linkages but has also identified and quantified various end groups and irregular structures that can arise from side reactions like deamination and decarboxylation during the thermal polycondensation of L-aspartic acid. acs.org Research has demonstrated the presence of branched units, with an estimated 3 branch points per 100 monomer units. acs.org The average number of monomer units between two adjacent branch points or between a branch point and an end group was calculated to be approximately 13. acs.org

Table 1: Key ¹H and ¹³C NMR Signals for Sodium Polyaspartate Structural Analysis This table is representative and chemical shifts can vary based on solvent and experimental conditions.

NucleusStructural UnitTypical Chemical Shift (ppm)
¹Hα-CH~4.5 - 4.8
¹Hβ-CH₂~2.6 - 2.9
¹³Cα-C=O (amide)~174 - 176
¹³Cβ-C=O (amide)~172 - 174
¹³Cα-CH~51 - 53
¹³Cβ-CH₂~36 - 38

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in sodium polyaspartate. researchgate.net These methods are complementary and provide a characteristic fingerprint of the molecule's vibrational modes.

FT-IR spectroscopy is particularly sensitive to polar bonds and is widely used to confirm the primary structural components of the polymer. surfacesciencewestern.com The FT-IR spectrum of sodium polyaspartate is characterized by strong absorption bands corresponding to the amide and carboxylate groups. researchgate.net A broad absorption peak around 3300-3400 cm⁻¹ is attributed to the N-H stretching of the amide group. researchgate.net A very strong peak typically observed around 1716 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid and amide groups. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is highly sensitive to non-polar bonds and symmetric vibrations. It can provide complementary information to FT-IR, particularly for the C-C backbone of the polymer. While FT-IR is often the default method due to extensive spectral libraries, Raman can be advantageous due to its high spatial resolution and the sharpness of its bands for certain functional groups. surfacesciencewestern.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Sodium Polyaspartate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3392N-H stretchingAmide
~1716C=O stretchingCarboxyl and Amide
~1550-1650N-H bending, C=O stretchingAmide I and Amide II
~1400C-O symmetric stretchingCarboxylate

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. eag.comresearchgate.net

For sodium polyaspartate, XPS analysis provides valuable information about the surface chemistry, which is crucial for applications where surface interactions are important, such as in coatings, adhesives, and biomedical materials. The technique works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. nih.gov

An XPS survey scan provides the elemental composition of the polymer's surface, confirming the presence of Carbon (C), Oxygen (O), Nitrogen (N), and Sodium (Na). High-resolution scans of the C 1s, O 1s, and N 1s regions provide detailed information about the chemical bonding environments. For instance, the C 1s spectrum can be deconvoluted into several peaks representing carbon in different functional groups, such as C-C/C-H (hydrocarbon backbone), C-N (amide linkage), and O=C-O (carboxylate group). This allows for a quantitative assessment of the surface functional groups. nottingham.ac.uk

Chromatographic Techniques for Molecular Weight Distribution and Polydispersity

The molecular weight (MW) and its distribution (polydispersity) are fundamental properties of polymers that significantly influence their physical and functional characteristics, including viscosity, solubility, and efficacy in various applications. Chromatographic techniques are the primary methods used for these measurements.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orglcms.cz The method separates molecules based on their hydrodynamic volume in solution. unt.edu

In a GPC/SEC experiment, a solution of the sodium polyaspartate is passed through a column packed with porous gel beads. unt.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. wikipedia.org The elution profile is monitored by a detector (e.g., refractive index or light scattering), and the molecular weight distribution is determined by calibrating the column with polymer standards of known molecular weight. lcms.cz

GPC/SEC analysis provides several key parameters for sodium polyaspartate:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length).

Table 3: Example Molecular Weight Data for Sodium Polyaspartate via GPC

ParameterValueDescription
Mn~5,400 DaNumber-average molecular weight sigmaaldrich.com
Mw~9,500 DaWeight-average molecular weight sigmaaldrich.com
PDI (Mw/Mn)~1.76Polydispersity Index

Field Flow Fractionation (FFF) is an alternative and complementary separation technique to GPC/SEC for characterizing macromolecules and nanoparticles. wikipedia.org Unlike GPC/SEC, FFF takes place in an open channel without a stationary packing material, which minimizes shear forces and makes it particularly suitable for high molecular weight, fragile, or complex polymers. mdpi.comifremer.fr

In FFF, separation is achieved by applying a perpendicular force field (e.g., a cross-flow of liquid, thermal gradient, or centrifugal force) to the sample solution flowing through a thin, ribbon-like channel. wikipedia.org This field pushes the polymer molecules towards an accumulation wall. The separation is based on the differing "mobilities" of the components under the force field; smaller particles, which have higher diffusion rates, are carried along more quickly by the parabolic flow profile in the channel and elute earlier. mdpi.com

FFF can be coupled with various detectors, such as Multi-Angle Light Scattering (MALS), to determine absolute molar mass and size without the need for column calibration. ifremer.fr The most versatile FFF sub-technique for polymers like sodium polyaspartate is Asymmetric Flow FFF (AF4). chromatographyonline.com This gentle separation technique is a powerful tool for obtaining accurate molecular weight distributions, especially for samples that may interact with GPC column packing materials. ifremer.fr

Thermal Analysis of Polymer Conformational States (e.g., DSC, TGA)

Thermal analysis techniques are pivotal in determining the stability and decomposition profile of sodium polyaspartate. Thermogravimetric Analysis (TGA) measures the mass loss of a material as a function of temperature, providing critical data on its thermal stability.

Research employing TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) has elucidated the thermal degradation pathway of sodium polyaspartate (PAspNa). mdpi.com Studies indicate that sodium polyaspartate exhibits lower thermal stability compared to its precursor, polysuccinimide (PSI). mdpi.com The thermal decomposition of PAspNa is a complex process occurring in multiple stages. mdpi.com A significant weight loss of 10% for sodium polyaspartate is observed at approximately 199°C, a considerably lower temperature than the 375°C recorded for PSI. mdpi.com The total weight loss for sodium polyaspartate under heating is approximately 46.73%. mdpi.com

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions in a material. researchgate.net For polymers like sodium polyaspartate, DSC can identify glass transitions, melting points, and crystallization events, offering insights into the polymer's conformational state and morphology. researchgate.netnih.gov

Table 1: Thermogravimetric Analysis (TGA) Data for Sodium Polyaspartate
ParameterFindingReference
Temperature at 10% Weight Loss199°C mdpi.com
Total Weight Loss46.73% mdpi.com
Decomposition ProcessComplex, multi-stage process mdpi.com

Morphological and Supramolecular Characterization of Polyaspartate Assemblies

The functionality of sodium polyaspartate is often dictated by its ability to form higher-order structures and self-assemblies in solution. Electron and scanning probe microscopy techniques are indispensable for visualizing these nanoscale and microscale morphologies.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and porous microarchitecture of materials. ebrary.net In the context of sodium polyaspartate, SEM is extensively used to characterize the morphology of hydrogels. researchgate.net The technique involves scanning a focused beam of electrons over a sample's surface to produce high-resolution images. ebrary.net For hydrogel analysis, samples are typically freeze-dried to preserve their porous structure before imaging. researchgate.net

SEM studies have been used to confirm the structural parameters of polyaspartic acid hydrogels, revealing their characteristic porous network structure. mdpi.com The analysis of SEM images allows for the determination of critical features such as average pore size, pore distribution, and the interconnectivity of the pores, which are decisive factors in shaping the material's swelling and mechanical properties. researchgate.netmdpi.com For instance, investigations into superabsorbent hydrogels based on polyaspartic acid have utilized SEM to correlate reaction variables, such as precursor concentration and pH, with the resulting structural morphology. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and morphology of nanoscale assemblies. scilit.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed information about the shape, size, and arrangement of nanoparticles. afmworkshop.com

Detailed TEM investigations have been conducted on self-assemblies formed by amphiphilic graft copolymers of poly(aspartic acid) (PAsp). scilit.com These studies reveal that the morphology of the self-assembled nanoparticles undergoes distinct transitions as the degree of substitution (DS) with hydrophobic side chains is varied. scilit.comnottingham.ac.uk At low DS values, the polymers typically form spherical micelles. scilit.com As the hydrophobic character increases with a higher DS, a clear morphological evolution is observed, progressing from spherical assemblies to rod-like (ellipsoidal) micelles, followed by vesicles, and ultimately to lamellar-like structures at the highest degrees of substitution. scilit.comnottingham.ac.uk This ability to tune the supramolecular structure is critical for applications such as drug delivery, as the morphology directly influences the nanoparticle's interaction with biological systems. scilit.com

Table 2: Morphological Transitions of Polyaspartate Self-Assemblies Observed by TEM
Degree of Substitution (DS)Observed MorphologyReference
Low (e.g., 4.5, 9.1 mol%)Spherical Micelles scilit.com
Medium (e.g., 19.0 mol%)Rod-like (Ellipsoidal) Micelles scilit.com
High (e.g., 25.7 mol%)Vesicles scilit.com
Very High (e.g., 37.6 mol%)Lamellar-like Structures scilit.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces at the nanometer scale. oxinst.com It can be operated in various environments, including liquids, making it ideal for studying polymeric biomaterials under conditions that mimic their application environments. researchgate.net AFM provides three-dimensional topographical images and can also be used to measure nanomechanical properties like stiffness and adhesion. utexas.edumdpi.com

While specific AFM studies focused solely on sodium polyaspartate assemblies are not extensively detailed in the literature, the application of AFM to analogous polymer systems demonstrates its powerful capabilities. For instance, in situ AFM has been used to record the changes in surface morphology of biodegradable polymers like poly(sebacic anhydride) during surface erosion in aqueous conditions, visualizing the preferential degradation of amorphous regions over crystalline fibers. researchgate.net Similarly, AFM studies on hyperbranched poly(acrylic acid) thin films have successfully characterized surface morphology and topography, revealing how film roughness is a function of polymer generation and the underlying substrate. nih.gov These examples highlight the potential of AFM to provide detailed insights into the surface structure, roughness, and dynamic changes of sodium polyaspartate films and self-assembled nanoparticles in their native environments. utexas.edu

Rheological Investigations of Solution and Gel Properties

Rheology is the study of the flow and deformation of matter, and it provides critical information about the viscoelastic properties of polymer solutions and gels. For sodium polyaspartate, rheological measurements are essential for understanding its behavior as a thickener, gelling agent, or hydrogel. Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

The gelation process of polyaspartic acid-based hydrogels can be monitored over time using rheometry. scilit.com Upon the addition of a cross-linking agent, a sharp increase in the storage modulus (G') is typically observed, indicating the formation of a structured, cross-linked network. scilit.com The point at which G' surpasses G'' is often defined as the gel point. The final elastic modulus of the hydrogel is a measure of its stiffness and mechanical strength. researchgate.net Studies on stimuli-responsive PASP hydrogels have shown that the elastic modulus can be reversibly altered by external triggers, such as oxidation and reduction, demonstrating the tunability of the gel's mechanical properties. researchgate.net These properties are crucial for applications in tissue engineering and controlled-release systems. nih.gov

Table 3: Rheological Properties of Poly(aspartic acid) Hydrogels
MeasurementObservationSignificanceReference
Time-dependent Moduli (G', G'')Sharp increase in G' during gelationIndicates the formation of a cross-linked polymer network scilit.com
Frequency SweepG' is higher than G'' across a range of frequenciesConfirms the formation of a stable gel with dominant elastic properties
Stimuli ResponseReversible changes in elastic modulus upon oxidation/reductionDemonstrates tunable mechanical properties for "smart" hydrogel applications researchgate.net

Potentiometric Titration for Chelation Studies and Dissociation Constants

Potentiometric titration is a fundamental analytical method used to determine the acidic or basic properties of a substance. For sodium polyaspartate, this technique is invaluable for studying its dissociation equilibrium in aqueous solution and its ability to chelate metal ions. oxinst.com By titrating a solution of polyaspartic acid with a standard base and monitoring the pH, one can determine the dissociation constants (pKa values) of the carboxylic acid groups along the polymer chain. researchgate.net

The dissociation behavior of polyaspartic acid is complex due to the presence of multiple carboxyl groups and the different isomeric linkages (α and β) of the aspartyl residues. oxinst.com Titration curves have been successfully modeled by considering a hypothetical repeating unit with multiple distinct acid moieties. researchgate.netnih.gov For example, one model assumes that four aspartyl residues constitute a hypothetical molecule (H₄L) with four different dissociation constants. researchgate.netnih.gov Another approach determines the intrinsic dissociation constants for the α- and β-carboxyl groups separately. oxinst.com

Furthermore, potentiometric titration is used to investigate the chelation chemistry of sodium polyaspartate with metal ions, particularly divalent cations like calcium (Ca²⁺). researchgate.net By performing titrations in the presence of these ions, researchers can calculate the binding constants, which quantify the polymer's chelating power. researchgate.netnih.gov This information is critical for its application as a scale inhibitor and dispersant in water treatment. mdpi.comutexas.edu

Table 4: Dissociation Constants (pKa) of Polyaspartic Acid Determined by Potentiometric Titration
Model/ConditionpKa Value(s)Reference
H₄L Model (35°C, I=0.1)pKa₁ = 2.27 researchgate.net
pKa₂ = 3.66
pKa₃ = 4.22
pKa₄ = 5.40
H₂L Model (35°C, I=0.1)pKa₁ = 2.82 researchgate.net
pKa₂ = 4.84
Intrinsic Constants (α- and β-linkages)pKa (α-carboxyl) = 3.25 oxinst.com
pKa (β-carboxyl) = 4.35

Chemical Modification and Functionalization Strategies of Sodium Polyaspartate

Derivatization via Carboxyl and Amide Linkages

The carboxyl and amide groups along the sodium polyaspartate backbone serve as reactive handles for a variety of chemical modifications. The most common precursor for these modifications is polysuccinimide (PSI), the intermediate in the synthesis of polyaspartic acid. researchgate.netnih.govfrontiersin.org The succinimide (B58015) rings in PSI are readily opened by nucleophiles, such as amines, leading to the formation of polyaspartamides. nih.govfrontiersin.orgresearchgate.net This approach allows for the introduction of a wide array of functionalities.

For instance, reacting PSI with primary amines can yield poly(aspartamide) derivatives. nih.govfrontiersin.org This straightforward reaction proceeds at room temperature without the need for a catalyst. nih.govfrontiersin.org More complex modifications can be achieved through carbodiimide (B86325) chemistry, which facilitates the coupling of compounds to the carboxylic acid side groups of polyaspartic acid. bme.hu This method, while effective, can be more intricate and costly. bme.hu

Researchers have successfully synthesized various derivatives to enhance specific properties. For example, poly(cysteaminoaspartamide) and poly(methionenoaspartamide) have been developed as effective corrosion inhibitors. researchgate.net Similarly, the conjugation of L-lysine to polyaspartic acid has been explored for various applications. researchgate.net

Table 1: Examples of Sodium Polyaspartate Derivatization

Derivative NameReactantsKey Properties/Applications
Poly(cysteaminoaspartamide)Polysuccinimide, CysteamineEnhanced corrosion inhibition researchgate.net
Poly(methionenoaspartamide)Polysuccinimide, MethionineImproved corrosion inhibition researchgate.net
L-lysine conjugated polyaspartic acidPolyaspartic acid, L-lysineBiocompatible applications researchgate.net
PolyaspartamidePolysuccinimide, Primary aminesVersatile intermediate for further functionalization nih.govfrontiersin.org

Grafting and Copolymerization Approaches for Tailored Properties

Grafting and copolymerization offer powerful strategies to create sodium polyaspartate-based materials with precisely controlled properties. These techniques involve the attachment of other polymer chains or monomers onto the polyaspartate backbone, resulting in hybrid materials with combined or enhanced functionalities.

One common approach is the graft copolymerization of various monomers onto the sodium polyaspartate backbone using radical initiators in an aqueous medium. google.com This method allows for the synthesis of high molecular weight graft copolymers with high conversion rates. google.com For example, graft copolymers of sodium polyaspartate have been prepared with a variety of monomers at temperatures ranging from 5 to 100 degrees Celsius. google.com

Copolymerization can also be achieved by reacting aspartic acid with other monomers during the initial polymerization process. For instance, copolymers of aspartic acid and aliphatic dicarboxylic acids like adipic, azelaic, sebacic, and dodecanedioic acids have been synthesized via reactive extrusion. researchgate.net This process allows for rapid, continuous melt polymerization. researchgate.net Similarly, poly(aspartic acid-co-lactic acid) (PAL) has been synthesized by heating a mixture of aspartic acid and L-lactide. researchgate.net The resulting copolymer, PALNa, is soluble in water and methanol. researchgate.net

These tailored copolymers exhibit a range of interesting properties. For example, the introduction of sulfonic acid groups and hydroxyl-containing amino acids through a ring-opening grafting modification strategy has been shown to enhance the scale inhibition performance of polyaspartic acid. mdpi.com The synthesis of polyaspartic acid-glutamic acid (PASP-GLU) grafted copolymers from polysuccinimide and glutamic acid has also been reported. researchgate.net

Table 2: Examples of Grafted and Copolymerized Sodium Polyaspartate

Copolymer/Grafted PolymerMonomers/Grafting AgentsSynthesis MethodKey Properties/Applications
Sodium poly(aspartate-co-lactide) (PALNa)Aspartic acid, L-lactideHeating mixture, followed by hydrolysis researchgate.netresearchgate.netWater-soluble, biodegradable researchgate.netresearchgate.net
Poly(aspartic acid-co-aliphatic dicarboxylic acids)Aspartic acid, Adipic/Azelaic/Sebacic/Dodecanedioic acidsReactive extrusion researchgate.netVaried properties based on diacid
Polyaspartic acid-glutamic acid (PASP-GLU)Polysuccinimide, Glutamic acidGrafting researchgate.netDetergent builder
Sulfonic acid and hydroxyl-containing amino acid grafted PASPPolysuccinimide, Sulfonic acid and hydroxyl-containing amino acidsRing-opening grafting mdpi.comEnhanced scale inhibition mdpi.com

Cross-linking Methodologies for Hydrogel and Network Formation

Cross-linking transforms water-soluble sodium polyaspartate into insoluble, swellable hydrogels, which have significant potential in biomedical applications and as superabsorbent materials. tandfonline.comwikipedia.org The cross-linking process can be carried out either on polysuccinimide (PSI) followed by hydrolysis, or directly on polyaspartic acid itself. nih.govfrontiersin.org

A variety of cross-linking agents have been employed, with diamines being a common choice for reacting with PSI. mdpi.com For instance, 1,6-hexamethylenediamine and 1,4-diaminobutane (B46682) have been used to form polyaspartic acid hydrogels. mdpi.com The degree of cross-linking, which influences the swelling properties of the hydrogel, can be controlled by the mole ratio of PSI to the cross-linker, typically ranging from 2.5 to 50. google.com

Other cross-linking strategies include the use of ethylene (B1197577) glycol diglycidyl ether (EGDGE), which reacts with polyaspartic acid under specific pH and temperature conditions. nih.govfrontiersin.org Peroxidase-catalyzed crosslinking of polyaspartic acid functionalized with aromatic groups has also been demonstrated to form hydrogels in an aqueous solution with hydrogen peroxide. tandfonline.com Furthermore, introducing thiol groups onto the PSI backbone allows for the formation of redox-responsive hydrogels through the creation of disulfide bonds. nih.govfrontiersin.org These disulfide cross-links can be cleaved in a reducing environment, causing the hydrogel to swell or degrade. nih.govfrontiersin.org

The resulting hydrogels exhibit pH-sensitive swelling behavior; they tend to shrink in acidic conditions and swell significantly in alkaline environments. wikipedia.org This property is crucial for applications such as drug delivery and sensor technology.

Table 3: Cross-linking Agents and Methods for Sodium Polyaspartate Hydrogels

Cross-linking Agent/MethodPrecursorKey Features of Hydrogel
Diamines (e.g., 1,6-hexamethylenediamine, 1,4-diaminobutane)Polysuccinimide (PSI)Control over cross-linking density mdpi.comgoogle.com
Ethylene glycol diglycidyl ether (EGDGE)Polyaspartic acidpH-dependent cross-linking nih.govfrontiersin.org
Peroxidase/Hydrogen PeroxideFunctionalized Polyaspartic AcidEnzymatic cross-linking under aqueous conditions tandfonline.com
Thiol-containing agents (e.g., cysteamine)Polysuccinimide (PSI)Redox-responsive, reversible cross-linking nih.govfrontiersin.org

Introduction of Specific Functional Groups for Enhanced Performance

The performance of sodium polyaspartate can be significantly enhanced by introducing specific functional groups onto its polymer backbone. This targeted functionalization allows for the fine-tuning of its properties for specialized applications.

A prominent strategy involves the modification of polysuccinimide (PSI) with various nucleophilic reagents. For example, the aminolysis of PSI with specific amines can introduce desired functionalities. acs.org Researchers have successfully incorporated phosphonate (B1237965) and sulfonate moieties to create modified polyaspartic acid derivatives with superior scale inhibition properties, particularly for calcium carbonate and barium sulfate (B86663) scales under harsh oilfield conditions. acs.org The introduction of aminomethylene phosphonic acid, for instance, has been shown to yield outstanding calcite scale inhibition performance and thermal stability. acs.org

Another approach involves the introduction of aromatic groups, which can then be used for enzymatic cross-linking with peroxidase to form hydrogels. tandfonline.com The incorporation of amino acids like valine and leucine (B10760876) onto the polyaspartic acid backbone has also been explored to create derivatives with enhanced corrosion and scale inhibition efficiencies. tandfonline.com These modifications are typically characterized using techniques such as FTIR and NMR to confirm the presence of the desired functional groups. acs.orgtandfonline.com

Furthermore, the introduction of thiol groups, such as from cysteine, onto the polyaspartic acid backbone provides strong binding sites for nanoparticles, enabling the creation of stable, water-soluble nanoparticle coatings. acs.org This functionalization strategy leverages the multiple thiol groups for strong chemisorption to the nanoparticle surface, while the carboxyl groups impart water solubility. acs.org

Table 4: Functional Groups Introduced to Sodium Polyaspartate and Their Effects

Functional GroupMethod of IntroductionEnhanced Performance
Phosphonate and SulfonateAminolysis of PSI with functionalized aminesImproved scale inhibition for oilfield applications acs.org
Aromatic groupsModification of polyaspartic acidEnables enzymatic cross-linking for hydrogel formation tandfonline.com
Amino acids (Valine, Leucine)Reaction with polysuccinimideEnhanced corrosion and scale inhibition tandfonline.com
Thiol groups (from Cysteine)Modification of polyaspartimideStrong binding to nanoparticles for stable coatings acs.org

Mechanistic Investigations in Advanced Material Science and Environmental Applications

Chelation and Sequestration Mechanisms of Metal Ions

The fundamental mechanism behind many of the applications of the sodium salt of polyaspartic acid is its ability to chelate and sequester metal ions. The polymer chain contains numerous carboxylate (–COO⁻) groups that can bind with polyvalent metal ions, forming stable, water-soluble complexes. thfine.comgriffith.edu.au This action effectively reduces the concentration of free metal ions in a solution, preventing them from participating in undesirable reactions such as precipitation and scaling. griffith.edu.auresearchgate.net The lone pair electrons from nitrogen atoms in the polymer backbone also contribute to this effective ion entrapment. griffith.edu.au

Interactions with Alkaline Earth Metal Ions (e.g., Ca²⁺, Mg²⁺)

The interaction of sodium polyaspartate with alkaline earth metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), is crucial for its role as a scale inhibitor. researchgate.net By chelating these ions, it prevents their precipitation as insoluble salts like calcium carbonate and calcium sulfate (B86663), which are common components of industrial scale. atamanchemicals.comresearchgate.net

Research has shown that sodium polyaspartate has a strong affinity for Ca²⁺ ions. researchgate.net Potentiometric titration studies have been employed to investigate the chelating power of polyaspartic acid with calcium. researchgate.netncsu.edu These studies reveal that the polymer can be fully deprotonated at a neutral pH of 7. researchgate.netncsu.edu The presence of calcium ions in the solution leads to a decrease in pH, indicating the formation of complexes between the polymer and the metal ions. ncsu.edu The binding constants for these interactions are critical for understanding the dissolution behavior of calcium-based scales like calcite. researchgate.netacs.org

The interaction with magnesium ions also plays a significant role. The presence of Mg²⁺ can have a synergistic effect on the inhibition of calcium carbonate crystallization when used with sodium polyaspartate. griffith.edu.au The magnesium ions are thought to act as impurities that disrupt the crystal growth of calcium carbonate. griffith.edu.au

IonInteraction MechanismApplication
Ca²⁺ Chelation by carboxylate groups, preventing precipitation of calcium salts. researchgate.netScale inhibition in industrial water systems. researchgate.net
Mg²⁺ Chelation and synergistic disruption of calcium carbonate crystal growth. griffith.edu.aumdpi.comEnhanced scale inhibition. griffith.edu.au

Complexation with Transition and Heavy Metal Ions

Sodium polyaspartate also demonstrates a significant ability to form complexes with various transition and heavy metal ions. thfine.com This property is leveraged in applications such as heavy metal removal from wastewater and corrosion inhibition. acs.orgresearchgate.net The carboxyl groups in the polymer chain can effectively bind with ions like copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺). thfine.comthwater.net

Studies have investigated the sorption of copper(II) and zinc(II) in the presence of sodium polyaspartate, highlighting its potential as a biodegradable complexing agent for heavy metal removal. acs.orgresearchgate.net The formation of these complexes can lead to ionic crosslinking within the polymer, which can affect its properties in solution. researchgate.net The theoretical capacity of polyaspartic acid for heavy metal ions is notably high, around 7.2 meq/g. researchgate.net

The complexation with iron ions is particularly relevant to its function as a corrosion inhibitor. ncsu.eduampp.org By forming stable complexes with iron ions on a metal surface, sodium polyaspartate can create a protective layer that hinders the corrosion process. griffith.edu.auresearchgate.net

Dispersion and Antiscaling Phenomena in Industrial Water Systems

In industrial water systems, the accumulation of scale and particulate matter can lead to significant operational issues. Sodium polyaspartate addresses these challenges through its dual-action mechanism of dispersion and antiscaling. atamanchemicals.comxt-chemical.com

Crystal Growth Inhibition and Morphology Modification

A key aspect of the antiscaling capability of sodium polyaspartate is its ability to inhibit the growth of mineral scale crystals and modify their morphology. researchgate.net It interferes with the crystallization process of common scale-forming salts like calcium carbonate and calcium sulfate. researchgate.netresearchgate.net

When sodium polyaspartate is present in a supersaturated solution, its molecules adsorb onto the active growth sites of the embryonic crystals. This adsorption blocks further addition of ions to the crystal lattice, thereby inhibiting its growth. researchgate.net Furthermore, this interference can alter the crystal's structure, transforming it from a compact, adherent form to a more loose and irregular shape. researchgate.net These distorted crystals are less likely to adhere to surfaces and can be more easily dispersed and removed from the system. researchgate.net Scanning electron microscopy (SEM) studies have visually confirmed this change in crystal morphology from a compact, stick-like structure to a looser form in the presence of polyaspartic acid. researchgate.net

Dispersion of Particulate Matter and Colloidal Stability

Beyond preventing scale formation, sodium polyaspartate also acts as an effective dispersant for particulate matter already present in water systems. atamanchemicals.comulprospector.com This function is attributed to its characteristics as a polyanionic surfactant. thfine.com The polymer adsorbs onto the surface of suspended particles, imparting a negative charge. researchgate.net This results in electrostatic repulsion between the particles, preventing them from agglomerating and settling. researchgate.net

This dispersion mechanism enhances the colloidal stability of suspensions. researchgate.net The special molecular structure, with its hydrophilic groups, ensures good dispersing ability. atamanchemicals.com This is beneficial not only in industrial water treatment but also in other applications such as in detergents, where it helps to keep dirt particles suspended in the wash water, preventing redeposition onto cleaned surfaces. krwater.com The effectiveness of sodium polyaspartate as a dispersant has been demonstrated for various materials, including barium titanate in aqueous suspensions. researchgate.netresearchgate.net

Corrosion Inhibition Mechanisms on Metal Surfaces

Sodium polyaspartate serves as an effective and environmentally friendly corrosion inhibitor for various metals, particularly steel. researchgate.netresearchgate.net Its primary mechanism of action involves the formation of a protective film on the metal surface through adsorption and complexation. researchgate.netpjoes.com

The carboxyl groups within the polymer chain can chelate with metal ions, such as iron (Fe²⁺/Fe³⁺), present on the metal surface or in the surrounding solution. thwater.netresearchgate.net This interaction leads to the formation of a stable, dense layer of PASP-metal ion complexes that acts as a physical barrier, isolating the metal from the corrosive environment. griffith.edu.aupjoes.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been used to elucidate the corrosion inhibition mechanism. researchgate.netmdpi.com Polarization curves often indicate that sodium polyaspartate functions as an anodic-type inhibitor, meaning it primarily suppresses the anodic reaction (metal dissolution). researchgate.netmdpi.com However, under certain conditions, it can also exhibit mixed-type inhibition, affecting both anodic and cathodic reactions. researchgate.net

Adsorption Layer Formation and Surface Passivation

Sodium polyaspartate demonstrates notable efficacy in preventing corrosion and scaling, primarily through the formation of a protective adsorption layer on metal surfaces. atamanchemicals.comthinkdochemicals.com This polymer, derived from the amino acid aspartic acid, can chelate metal ions such as calcium, magnesium, copper, and iron, attaching to the metal surface and forming a barrier that inhibits corrosive processes. atamanchemicals.com The abundance of negatively charged carboxyl groups (–COO⁻) and Na⁺ cations in the polymer structure facilitates a strong chelating action with polyvalent metal ions. rsc.orgresearchgate.net

The formation of this protective film has been confirmed through various analytical techniques. For instance, scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visually verified the adsorption of inhibitor molecules on steel surfaces. researchgate.net The presence of this layer acts as a physical barrier, preventing the direct contact of corrosive agents with the metal.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are instrumental in elucidating the corrosion inhibition mechanisms of sodium polyaspartate. researchgate.netdntb.gov.ua These studies provide quantitative data on the kinetics and mechanisms of the corrosion process at the metal-electrolyte interface. researchgate.net

Potentiodynamic polarization studies measure the change in current density as a function of applied potential. In the presence of sodium polyaspartate, a shift in the corrosion potential (Ecorr) and a reduction in the corrosion current density (icorr) are typically observed. For instance, studies on carbon steel in seawater have shown that derivatives of polyaspartic acid can significantly reduce the corrosion rate, with inhibition efficiencies reaching over 88% at a concentration of 250 ppm. tandfonline.com The polarization curves in such studies reveal that these inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. tandfonline.com

EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the charge transfer processes at the interface. The impedance spectra of a corroding system in the presence of sodium polyaspartate typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). researchgate.netdntb.gov.ua The increase in Rct indicates a slower corrosion rate, as the protective film hinders the transfer of charge. The decrease in Cdl is attributed to the adsorption of the polymer on the metal surface, which displaces water molecules and reduces the dielectric constant at the interface. dntb.gov.ua This confirms the formation of a protective layer. dntb.gov.ua

For example, research on the effect of sodium polyaspartate on brass in simulated cooling water demonstrated that its presence leads to a decrease in the double-layer capacitance and an increase in the polarization resistance, confirming the formation of a protective film on the brass surface. dntb.gov.ua Similarly, when added to the negative active material of lead-acid batteries, sodium polyaspartate was found to reduce the internal resistance of the negative plates. researchgate.net

Table 1: Potentiodynamic Polarization Data for C-steel in Seawater with PASP Derivatives

InhibitorConcentration (ppm)Corrosion Current Density (µA/cm²)Inhibition Efficiency (%)
Blank025.3-
Val-PASP5015.239.9
Val-PASP1008.168.0
Val-PASP1505.379.1
Val-PASP2004.183.8
Val-PASP2503.386.9
Leu-PASP5014.542.7
Leu-PASP1007.670.0
Leu-PASP1504.881.0
Leu-PASP2003.885.0
Leu-PASP2502.988.6

Soil Conditioning and Nutrient Retention Mechanisms in Agro-Environmental Contexts

In agricultural applications, sodium polyaspartate acts as an effective soil conditioner and nutrient retention agent. thinkdochemicals.comlookchem.com Its biodegradable nature makes it an environmentally friendly option for improving soil health and crop productivity. thinkdochemicals.comwaycoochem.com

Enhancement of Nutrient Bioavailability and Uptake Dynamics

Sodium polyaspartate enhances the bioavailability of essential plant nutrients, including nitrogen, phosphorus, potassium, calcium, magnesium, and various micronutrients. waycoochem.comlygos.comwaycoochem.com It achieves this through its strong chelation properties. lygos.comwaycoochem.com The polymer binds to nutrient ions, forming stable, soluble complexes that prevent them from being locked up in the soil or lost through leaching. waycoochem.comlygos.com

By keeping nutrients in the root zone for longer periods, sodium polyaspartate ensures a sustained supply to plants throughout their growth cycle. waycoochem.comwaycoochem.com This leads to more efficient fertilizer use and has been shown to increase crop yields and improve plant resistance to stress. waycoochem.com For example, trials with tomato plants have demonstrated improved uptake of micronutrients like zinc and copper. waycoochem.com The ability of polyaspartate to form stable complexes with nutrients prevents their immobilization in the soil. waycoochem.com Furthermore, it can improve soil structure by promoting aggregation, which leads to better water retention and aeration. waycoochem.com

Remediation of Contaminated Soils via Metal Sequestration

The chelating ability of sodium polyaspartate also makes it valuable for the remediation of soils contaminated with heavy metals. tcc-ofc.com It can form stable complexes with heavy metal ions such as cadmium (Cd), copper (Cu), and lead (Pb), effectively sequestering them in the soil. atamanchemicals.comlygos.com This process reduces the bioavailability of these toxic metals, mitigating their harmful effects on plants and the wider environment. lygos.comtcc-ofc.com

Research has shown that the application of polyaspartate to soils contaminated with copper and cadmium can lead to increased plant growth, root activity, and chlorophyll (B73375) content in vegetables. lygos.com By binding to the heavy metal ions, the polymer facilitates their extraction from the soil and encourages healthier root development. lygos.com Studies have demonstrated that polyaspartate can be a highly effective and environmentally friendly chelating agent for extracting cadmium from contaminated soils, with removal efficiencies reaching up to 98.8%. researchgate.net This highlights its potential for large-scale application in phytoremediation efforts. researchgate.net

Flocculation and Coagulation Principles in Wastewater Treatment

In wastewater treatment, coagulation and flocculation are critical processes for removing suspended solids. aosts.comgetchemready.com Coagulation involves destabilizing suspended particles, often by neutralizing their electrical charges, causing them to clump together into microflocs. aosts.comgetchemready.com Flocculation is the subsequent step where these microflocs are gently agitated to promote collisions and the formation of larger, more easily settleable macroflocs. aosts.comwcs-group.co.uk

Sodium polyaspartate, with its anionic polymer structure, can function as a flocculant. dober.com Its negatively charged carboxyl groups can interact with positively charged particles or with coagulants that have been added to the wastewater. This interaction helps to bridge the small, destabilized particles, forming larger aggregates that can be efficiently removed through sedimentation or filtration. aosts.com The use of biodegradable polymers like sodium polyaspartate is a more sustainable alternative to some traditional, non-biodegradable flocculants like polyacrylamides. dober.com

The effectiveness of flocculation is often dependent on factors such as pH. In some cases, adjusting the pH of the wastewater can enhance the performance of polymeric flocculants. For instance, in the treatment of oil acidized wastewater, the addition of sodium carbonate was found to improve the flocculation efficiency of polyacrylamide by forming a calcium carbonate floc core. researchgate.net While this specific study used polyacrylamide, the principle of optimizing conditions for polymer flocculation is broadly applicable.

Superabsorbent Polymer Functionality and Fluid Absorption Dynamics

Sodium polyaspartate can be cross-linked to form a superabsorbent polymer (SAP), a material capable of absorbing and retaining extremely large amounts of liquid relative to its own mass. mdpi.comwikipedia.org These hydrogels absorb aqueous solutions through hydrogen bonding with water molecules. wikipedia.org

The fluid absorption capacity of cross-linked sodium polyaspartate is influenced by several factors, including the degree and type of cross-linking and the ionic concentration of the fluid. mdpi.comwikipedia.org Studies have investigated the effect of the length of the diamine cross-linking agent on the absorption characteristics. mdpi.comnih.gov It was found that both very short and very long alkyl chains in the cross-linker resulted in lower absorbency, indicating an optimal cross-linking length for maximum water absorption. mdpi.comnih.gov For example, a sample cross-linked with 1,8-diaminooctane (B148097) at a specific concentration exhibited the highest absorption. mdpi.comnih.gov

The swelling ratio of these SAPs can be substantial, with some resins absorbing 100 to 1,120 times their weight in deionized water. researchgate.net In saline solutions, the absorption capacity is typically lower due to the presence of ions that interfere with the polymer's ability to bond with water molecules. wikipedia.orgresearchgate.net For instance, a polyaspartic acid-based superabsorbent was reported to have an absorbency of 1250 g/g in distilled water and 147 g/g in a physiological saline solution. mdpi.com The biodegradable nature of sodium polyaspartate-based SAPs makes them an environmentally friendly alternative to non-biodegradable superabsorbents like sodium polyacrylate. mdpi.com

Table 2: Absorbency of Cross-Linked Sodium Polyaspartate with Different Cross-linking Agents

Cross-linking AgentConcentration (g/g PSI)Absorbency in Deionized Water (g/g)Absorbency in 0.9% NaCl (g/g)
Ethylenediamine0.11~200~40
1,6-Hexamethylenediamine0.11~350~55
1,8-Diaminooctane0.11~500 ~70
1,10-Diaminodecane0.11~400~60
1,12-Diaminododecane0.11~300~50

Note: Values are approximate and based on trends described in the literature. The highest absorption was observed with 1,8-diaminooctane. mdpi.comnih.gov

Biodegradation and Environmental Fate Studies

Mechanisms of Enzymatic and Microbial Degradation

The biodegradation of sodium of polyaspartic acid is an enzymatic process driven by microorganisms. Specific hydrolase enzymes produced by bacteria are responsible for cleaving the amide bonds that form the polymer's backbone.

Research has led to the isolation and characterization of specific enzymes capable of degrading polyaspartic acid. Bacteria such as Sphingomonas sp. KT-1 and Pedobacter sp. KP-2, isolated from river water, have been shown to produce these enzymes. researchgate.net Two key enzymes, Polyaspartate (PAA) hydrolase-1 (PahZ1) and PAA hydrolase-2 (PahZ2), have been identified in Sphingomonas sp. KT-1. researchgate.net

PahZ1 is characterized as a serine protease that acts on high-molecular-weight polyaspartic acid. researchgate.net In contrast, PahZ2 is a metalloprotease containing zinc in its active site, which is responsible for the further breakdown of the oligomeric intermediates produced by PahZ1. researchgate.net The concerted action of these enzymes facilitates the complete breakdown of the polymer chain.

A homolog of PahZ1 has also been identified in Pedobacter sp. KP-2 (PahZ1KP-2), which is also a serine protease that cleaves high-molecular-weight PAA. researchgate.net

Thermally synthesized this compound is a copolymer containing both α- and β-amide linkages, typically in a ratio of approximately 30% α-linkages to 70% β-linkages. nih.gov The biodegradability of the polymer is critically dependent on the ability of microbial enzymes to cleave these specific bonds.

Detailed enzymatic studies have revealed a specific sequence of events. The initial breakdown of the high-molecular-weight polymer is carried out by PAA hydrolase-1 (PahZ1), which selectively hydrolyzes the β-amide linkages via an endo-mode cleavage. researchgate.net This action breaks the polymer into smaller oligo(aspartic acid) fragments. researchgate.net

Identification of Degradation Products and Pathways

The biodegradation pathway of this compound proceeds in a stepwise manner, yielding progressively smaller molecules until the monomer unit is reached. The final degradation products are non-toxic and environmentally benign. yuanlianchem.com

The established pathway is as follows:

Initial Hydrolysis : High-molecular-weight this compound is first attacked by endo-hydrolases (PahZ1), which cleave internal β-amide bonds to produce a mixture of lower-molecular-weight oligo(aspartic acid)s. researchgate.net

Oligomer Hydrolysis : These oligomers are then substrates for exo-hydrolases (PahZ2), which sequentially cleave off aspartic acid monomers from the ends of the oligomer chains. researchgate.net

Mineralization : The final degradation product of this enzymatic process is the amino acid monomer, aspartic acid. researchgate.net This monomer is then readily utilized by a wide range of microorganisms as a carbon and nitrogen source, ultimately being mineralized into carbon dioxide, water, and ammonia (B1221849) through normal metabolic pathways. yuanlianchem.comstobec.com

Kinetics of Biodegradation in Various Environmental Matrices

The rate of biodegradation of this compound is influenced by the environmental matrix, including the microbial population present and ambient conditions.

In aquatic environments, the polymer demonstrates significant and relatively rapid degradation. Studies using Biochemical Oxygen Demand (BOD) tests in natural river water at 25°C showed that two different samples of polyaspartic acid reached approximately 78% and 70% biodegradation, respectively, within 15 days. nih.gov In the same study, one of the polymer samples was completely hydrolyzed within 12 days. nih.gov

In wastewater treatment scenarios, which are characterized by high microbial biomass, degradation is also efficient. In activated sludge, thermally synthesized polyaspartate has been shown to undergo rapid removal and partial degradation. semanticscholar.org One study reported approximately 70% mineralization of a 20 mg/L solution of the polymer within 28 days in a modified Sturm test using activated sludge. semanticscholar.org

Table 1: Biodegradation of this compound in Different Environments


Environmental MatrixTest MethodDuration (days)ResultSource
River WaterBOD Assay15~70-78% Biodegradation nih.gov
River WaterGPC Analysis12Complete Hydrolysis nih.gov
Activated SludgeModified Sturm Test (SCAS)28~70% Mineralization stobec.com

Chemical Compounds Mentioned

Compound Name
This compound
Aspartic acid
Carbon dioxide
Water
Ammonia
Zinc
Sodium polyacrylate

Computational Chemistry and Molecular Modeling of Polyaspartate Systems

Quantum Chemical Calculations of Monomer and Oligomer Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic structure and intermolecular interactions of PASP monomers and oligomers. nih.govnih.gov These ab initio methods provide a detailed understanding of how the polymer interacts with its environment, including solvent molecules, ions, and surfaces.

Researchers use these computational techniques to calculate binding energies, identify the nature of interactions (such as hydrogen bonding and electrostatic forces), and determine the most stable conformations of monomer-monomer or oligomer-substrate complexes. nih.govresearchgate.netmdpi.com For instance, DFT calculations can model the interaction between the carboxyl groups of PASP and metal ions, which is crucial for its chelation properties. researchgate.net The analysis of electrostatic surface potentials and Mulliken charges helps to identify reactive sites on the molecule, predicting how it will interact with other species. mdpi.com

The effect of the solvent environment on these interactions is often evaluated using models like the Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the stability and geometry of the pre-polymerization complexes. mdpi.com Such calculations have shown that the choice of solvent can significantly influence the strength of interaction between the template molecule and functional monomers. mdpi.com

Interaction StudiedComputational MethodKey Findings
Inhibitor-Protein BindingQuantum Mechanics (QM)Demonstrated stronger binding for the 2(S) configuration of a model inhibitor compared to the 2(R) configuration. nih.gov
Monomer-Template InteractionDFT with PCMChloroform was identified as a favorable solvent by lowering the stabilization degree of the pre-polymerization complex. mdpi.com
Alginate Dimer-Water InteractionDFT-D3Showed complex stability through hydrogen bonds and, in the sodium form, Van der Waals forces and metal-nonmetal bonds. mdpi.com
Functional Monomer ReactivityElectrostatic Surface Potential (ESP)Identified potential recognition sites for monomer interactions based on the strength of interaction with a template molecule. mdpi.com

Molecular Dynamics Simulations of Polymer Conformation and Solution Behavior

While quantum mechanics is ideal for small systems, Molecular Dynamics (MD) simulations are used to study the behavior of the full polymer chain and its interactions in solution over time. mdpi.comnih.gov MD simulations model the polymer as a series of connected beads (atoms) and use classical force fields to calculate the forces between them, thereby simulating the polymer's movement and conformational changes. mdpi.com

These simulations provide critical insights into the three-dimensional structure of PASP in aqueous solutions. Key conformational properties, such as the radius of gyration, can be calculated to understand how the polymer coils or extends in response to changes in the solution environment, like pH or salinity. mdpi.commdpi.com For similar polyelectrolytes like polyacrylic acid, simulations show that the presence of salts can cause the polymer to coil tightly. mdpi.com The conformation of PASP is influenced by the deprotonation of its carboxylic acid pendants, which can lead to changes from an α-helical conformation in acidic solutions to a more extended structure in basic solutions due to charge repulsion. mdpi.com

MD simulations are particularly valuable for understanding the mechanism of PASP's function as a scale and corrosion inhibitor. dntb.gov.ua Simulations can model the adsorption of the polymer onto the crystal surfaces of minerals like calcium carbonate (CaCO₃). researchgate.net These studies have shown that the interaction is primarily driven by strong electrostatic interactions between the carboxyl groups of PASP and the calcium ions on the calcite surface. researchgate.net The binding energy of different PASP configurations (e.g., α-PASP vs. β-PASP) with various crystal faces can be calculated to predict inhibition efficiency. researchgate.net

Simulation FocusPolymer SystemKey Findings and Data
Polymer Conformation Hydrolyzed Polyacrylamide (HPAM)In saline solutions, the radius of gyration decreases from 2.5 nm to 1.5 nm as salt concentration increases to 0.6 M, indicating polymer coiling. mdpi.com
Solution Behavior Sodium Polyacrylate (PAA)PAA is stretched in solution, with more than double the number of hydrogen bonds to water per atomic mass unit compared to carboxymethyl cellulose. semanticscholar.org
Surface Interaction PASP on CaCO₃The binding energy of PASP is greater on the (104) face of CaCO₃ than on the (110) face. The order of binding energy is α-PASP > α+β-PASP > β-PASP. researchgate.net
Ion Diffusion Various PolymersFor polyelectrolytes like PAA, excess salt can cause a decrease in the polymer's diffusion coefficient due to increased ion adsorption. mdpi.com

Predictive Modeling of Polymerization and Degradation Pathways

Computational models are used to predict the kinetics and mechanisms of both the formation and breakdown of PASP. These predictive models are essential for optimizing synthesis conditions and understanding the polymer's lifecycle and environmental fate. nih.gov

For polymerization, kinetic models can describe the thermal condensation of aspartic acid. For example, at higher temperatures, the process can be adequately described by a shrinking core model that is first-order with respect to hydroxyl concentration and particle surface area. researchgate.net Temperature effects on the reaction rate can be modeled using an Arrhenius equation, which has been used to determine an activation energy of 35 kJ/mol for the process. researchgate.net

The degradation of polymers can occur through several pathways, including thermal, thermo-mechanical, thermal-oxidative, and hydrolytic mechanisms. mdpi.comdntb.gov.ua Kinetic analysis is a key tool for modeling these degradation reactions and estimating the thermal behavior and lifetime of the material. researchgate.net It is crucial to select a physically sound kinetic model; for many polymers, random scission models are more reliable for describing degradation kinetics than simpler n-order models. researchgate.net For enzymatic degradation, which is a primary pathway for PASP, generalized shrinking particle (SPM) and shrinking core (SCM) models can be developed to describe the kinetics. rsc.org These models can account for factors like enzyme-polymer intermediate formation, enzymatic bond cleavage, and enzyme diffusion. rsc.org

ProcessModel TypeDescriptionKey Parameters
Polymerization Shrinking Core ModelDescribes the dehydration-polymerization of aspartic acid at high temperatures. researchgate.netFirst-order with respect to hydroxyl concentration and particle surface area. researchgate.net
Polymerization Arrhenius EquationModels the effect of temperature on the polymerization rate. researchgate.netActivation Energy (Ea): 35 kJ/mol. researchgate.net
Degradation Random ScissionA physically-based kinetic model for polymer degradation driven by chain cleavage. researchgate.netChain scission rate constant.
Enzymatic Degradation Shrinking Particle (SPM) / Shrinking Core (SCM)Models heterogeneous enzymatic degradation of polymer microparticles. rsc.orgKinetics of intermediate formation, bond cleavage, and enzyme diffusion. rsc.org
Hydrolysis Michaelis-Menten-likeDescribes autocatalytic degradation based on mass loss experiments. nih.govAdvancement of the degradation front (degraded radius). nih.gov

Structure-Property Relationship Elucidation via Computational Methods

A primary goal of computational modeling is to establish clear relationships between the molecular structure of PASP and its macroscopic properties. dntb.gov.ua By systematically altering structural parameters in simulations, researchers can predict how these changes will affect the polymer's performance as, for example, a scale inhibitor, dispersant, or biodegradable material. chesci.com

Computational methods have revealed that properties are influenced by several structural factors:

Linkage Type: The ratio of α- and β-amide linkages in the polymer backbone affects its conformation and interaction with surfaces. researchgate.netwikipedia.org MD simulations have shown that different linkage configurations exhibit different binding energies to calcite surfaces. researchgate.net

Branching and End Groups: The presence of branching and irregular end groups can significantly impact biodegradability. chesci.com Computational analysis can help rationalize why a more linear polyamide backbone may be essential for complete biodegradation. chesci.com

Functional Groups: DFT calculations can quantify the interaction between PASP's carboxyl functional groups and scale-forming ions, providing a molecular basis for its scale inhibition and chelation capabilities. researchgate.netnih.gov These calculations help in designing derivatives with enhanced performance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a powerful approach for this purpose. mdpi.com Although more commonly used in drug design, the principles of QSAR can be applied to materials science to develop predictive models that correlate structural descriptors (e.g., molecular weight, charge density, fragment counts) with a specific property or activity, such as scale inhibition efficiency. mdpi.com

Structural FeatureProperty InfluencedComputational MethodInsight Provided
α/β Linkage Ratio Scale InhibitionMolecular Dynamics (MD)The binding energy to CaCO₃ surfaces varies with the linkage configuration (α-PASP binds strongest). researchgate.net
Branching/End Groups BiodegradabilityInferred from Experimental & Modeling DataThe biodegradability of polyaspartic acid is affected by the structures of branching and irregular end groups. chesci.com
Carboxyl Groups Chelation / Scale InhibitionDensity Functional Theory (DFT)Models the chelating power by assuming a hypothetical molecule of four aspartyl residues, allowing calculation of dissociation and calcium-binding constants. researchgate.netacs.org
Molecular Structure Corrosion InhibitionQuantum Chemical CalculationElucidates the relationship between the molecular structure of a PASP derivative and its inhibition efficiency. researchgate.net

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Nanomaterials and Composites

The integration of sodium polyaspartate with advanced nanomaterials such as graphene and carbon nanotubes (CNTs) is a burgeoning field of research. These nanocomposites are being investigated for their potential to create materials with superior mechanical, thermal, and electrical properties. The carboxyl groups in the polyaspartate backbone provide ideal sites for interaction with nanomaterials, leading to well-dispersed and stable composites.

Research into composites of similar polyanionic polymers, such as polyacrylic acid with graphene oxide (GO), has demonstrated significant improvements in mechanical properties. For instance, the tensile strength of a polyacrylic acid hydrogel increased from 4.0 MPa to 6.1 MPa with the incorporation of GO. mdpi.com Similarly, the elongation at break was enhanced from 1556% to 1950%. mdpi.com These findings suggest that sodium polyaspartate-graphene composites could exhibit comparable enhancements.

The excellent electron-emitting properties of carbon nanotubes are also being harnessed in composite materials. nasa.gov The functionalization of CNTs can improve their dispersion within a polymer matrix, and the inherent properties of sodium polyaspartate could lead to novel conductive and reinforced materials. For example, polydopamine-wrapped CNTs have been shown to improve the dispersibility of CNTs in a polyurethane matrix, enhancing corrosion resistance. rsc.org A similar approach could be employed with sodium polyaspartate to create advanced functional coatings.

The potential applications for these nanocomposites are vast, ranging from advanced drug delivery systems and tissue engineering scaffolds to high-performance coatings and flexible electronics. The ability to tailor the properties of these composites by varying the type and concentration of nanomaterials opens up a wide array of possibilities for material design and innovation.

Table 1: Potential Enhancements of Sodium Polyaspartate Composites with Nanomaterials

NanomaterialPotential EnhancementExample from Similar Polymer Composites
Graphene Oxide (GO) Improved mechanical strength and flexibility.Increased tensile strength and elongation at break in polyacrylic acid hydrogels. mdpi.com
Carbon Nanotubes (CNTs) Enhanced electrical conductivity and reinforcement.Improved corrosion resistance in polyurethane coatings with polydopamine-wrapped CNTs. rsc.org
Graphene Platelets (GNP) Increased surface area for adsorption applications.Enhanced ion removal capacity in chitosan/sodium alginate hydrogels. mdpi.com

Development of Smart and Responsive Polyaspartate Systems (e.g., pH-sensitive hydrogels)

Sodium of polyaspartic acid is a key component in the development of "smart" materials, particularly hydrogels that can respond to changes in their environment. These hydrogels are capable of swelling or shrinking in response to stimuli such as pH, temperature, and ionic strength, making them highly valuable for a range of applications, most notably in controlled drug delivery.

The pH-sensitive nature of polyaspartate hydrogels stems from the ionization of the carboxylic acid groups along the polymer chain. wikipedia.org In acidic environments, the carboxyl groups are protonated, leading to a more compact hydrogel structure. researchgate.net Conversely, in neutral or alkaline conditions, these groups become deprotonated and negatively charged, causing electrostatic repulsion that leads to swelling of the hydrogel. researchgate.net This property allows for the targeted release of encapsulated drugs in specific parts of the body with different pH environments, such as the stomach and intestines.

Several studies have demonstrated the efficacy of polyaspartic acid-based hydrogels for controlled drug release. For instance, a hydrogel composed of polyaspartic acid and ethylcellulose showed pH-dependent release of naproxen (B1676952) sodium, with limited release in simulated gastric fluid (pH 1.05) and sustained release in simulated intestinal fluid (pH 6.8). mdpi.com Another study on an interpenetrating polymer network (IPN) hydrogel of polyaspartic acid and polyvinyl alcohol reported a significant difference in the release of salicylic (B10762653) acid at pH 1.2 (32.6 wt%) compared to pH 7.4 (62.5 wt%). thinkdochemicals.com

These smart hydrogels have the potential to revolutionize drug delivery by protecting drugs from degradation in the harsh environment of the stomach and ensuring their release at the intended site of action, thereby improving therapeutic efficacy and reducing side effects.

Table 2: pH-Dependent Drug Release from Polyaspartic Acid-Based Hydrogels

Hydrogel CompositionModel DrugRelease at Acidic pHRelease at Neutral/Alkaline pH
Poly(aspartic acid) and EthylcelluloseNaproxen SodiumLow release in simulated gastric fluid (pH 1.05) mdpi.comSustained release in simulated intestinal fluid (pH 6.8) mdpi.com
Poly(aspartic acid) and Polyvinyl Alcohol IPNSalicylic Acid32.6 wt% at pH 1.2 thinkdochemicals.com62.5 wt% at pH 7.4 thinkdochemicals.com
Poly(aspartic acid) and Poly(N-isopropylacrylamide)Sodium DiclofenacReduced release in simulated gastric fluid (pH 1.2) thinkdochemicals.comIncreased release in simulated intestinal fluid (pH 7.6) thinkdochemicals.com

Sustainable Production and Circular Economy Aspects of Polyaspartate

The production and use of this compound align well with the principles of sustainable chemistry and the circular economy. As a biodegradable polymer, it offers a more environmentally friendly alternative to many conventional, petroleum-based polymers. thinkdochem.com

Sodium polyaspartate is synthesized from aspartic acid, an amino acid that can be sourced from renewable resources. thinkdochemicals.com The manufacturing process itself can be designed to be eco-friendly, with some methods utilizing thermal polymerization that minimizes the use of harsh solvents. thinkdochemicals.com Furthermore, research is ongoing to optimize production processes to reduce energy consumption and waste generation. thinkdochemicals.com

The biodegradability of sodium polyaspartate is a key advantage. It can be broken down by microorganisms into harmless byproducts, reducing its environmental persistence and the problem of plastic pollution. This makes it a suitable material for applications where recovery and recycling are challenging, such as in agricultural films or as a component in detergents that are released into wastewater.

In the context of a circular economy, the use of biodegradable materials like sodium polyaspartate is crucial. It allows for the return of carbon to the natural cycle, reducing the reliance on fossil fuels for polymer production. Its application as a scale inhibitor and water treatment agent also contributes to resource efficiency by improving the longevity and performance of industrial equipment. thinkdochem.com The continued development of green synthesis routes and the exploration of new applications for this biopolymer will further enhance its role in a sustainable future.

Challenges and Opportunities in Large-Scale Application Research

The transition of this compound from a promising biomaterial to a widely used industrial chemical presents both challenges and significant opportunities. While its beneficial properties are well-documented, several hurdles need to be overcome to achieve large-scale application.

One of the primary challenges is the economic viability of its production. The cost of producing sodium polyaspartate needs to be competitive with that of the conventional polymers it aims to replace. thinkdochem.com This requires further research into optimizing manufacturing processes to improve yields and reduce costs. Additionally, ensuring consistent product quality and performance at an industrial scale is crucial for gaining the trust of various industries. thinkdochemicals.com

Another challenge lies in the need for more extensive field data to demonstrate its efficacy and long-term performance in real-world applications. While laboratory studies are promising, industries often require robust, large-scale trial data before adopting new materials. This is particularly true for sectors like agriculture and industrial water treatment, where the performance of the material can have significant economic and operational impacts. thinkdochem.com

Despite these challenges, the opportunities for sodium polyaspartate are immense. The growing global demand for sustainable and biodegradable materials presents a significant market opportunity. thinkdochemicals.com Its versatility allows it to be used in a wide range of industries, from agriculture and water treatment to cosmetics and construction. thinkdochemicals.com As environmental regulations become stricter, the demand for green alternatives to traditional chemicals is expected to increase, further driving the adoption of sodium polyaspartate.

Furthermore, ongoing research into new applications and the development of advanced composites and smart materials will continue to expand its market potential. The unique combination of biodegradability, functionality, and versatility makes this compound a key player in the future of sustainable materials.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing sodium polyaspartic acid (PASP-Na) via thermal polycondensation?

  • Methodological Answer : Synthesis typically involves thermal polycondensation of L-aspartic acid or maleic anhydride. For L-aspartic acid, the reaction is conducted at 180–220°C under nitrogen for 2–4 hours. Catalysts like phosphoric acid or sulfonic acid derivatives (e.g., p-toluenesulfonic acid) enhance polymerization efficiency . Post-synthesis, hydrolysis in NaOH yields PASP-Na. Key variables to control: reaction temperature (affects molecular weight), catalyst concentration, and solvent purity .
  • Data Validation : FTIR and NMR are used to confirm backbone structure (amide bonds at 1650 cm⁻¹ in FTIR) and degree of polymerization .

Q. How do researchers characterize the molecular weight distribution of PASP-Na, and what analytical techniques are most reliable?

  • Methodological Answer : Gel permeation chromatography (GPC) with multi-angle laser light scattering (MALLS) is preferred for determining polydispersity index (PDI) and absolute molecular weight. Alternative methods include viscosity measurements (Mark-Houwink equation) and MALDI-TOF mass spectrometry for low-MW fractions .
  • Common Pitfalls : Inconsistent solvent systems (e.g., aqueous vs. DMF) in GPC may skew results. Calibrate using poly(acrylic acid) standards for accuracy .

Q. What are the standard applications of PASP-Na in environmental chemistry, and how are its chelation properties quantified?

  • Methodological Answer : PASP-Na is used as a biodegradable scale inhibitor. Its chelation capacity (e.g., for Ca²⁺) is measured via conductometric titration or ICP-OES. For example, 1 g PASP-Na can sequester ~300 mg CaCO₃ under pH 8–10 .
  • Experimental Design : Competitive binding studies with EDTA as a control are recommended to validate selectivity .

Advanced Research Questions

Q. How can contradictory data on PASP-Na’s corrosion inhibition efficiency in carbon steel be resolved?

  • Data Contradiction Analysis : Discrepancies arise from variations in solution pH (e.g., acidic vs. alkaline media), immersion time, and PASP-Na concentration. For example, studies report 60–90% inhibition efficiency at 100–500 ppm in neutral pH, but efficiency drops to 30–50% in acidic environments (pH ≤ 4) .
  • Methodological Recommendations : Use electrochemical impedance spectroscopy (EIS) and polarization curves to compare under standardized conditions (ASTM G59). Include surface characterization (SEM/EDS) to correlate inhibition with film formation .

Q. What strategies optimize PASP-Na-based hydrogels for pH-responsive drug delivery, and how are release kinetics modeled?

  • Experimental Design : Crosslink PASP-Na with ethylcellulose or PEG derivatives for tunable swelling ratios. Swelling behavior is pH-dependent (maximal at pH 7.4 for naproxen sodium delivery) .
  • Kinetic Modeling : Use the Peppas-Sahlin model to distinguish Fickian diffusion (time⁻⁰.⁵ dependence) from relaxation-controlled release. For example, >60% drug release within 8 hours follows first-order kinetics in simulated intestinal fluid .

Q. How do soil properties influence the efficacy of PASP-Na as a fertilizer additive in promoting plant growth?

  • Controlled Study Design : Field trials with spinach show PASP-Na (0.1–0.5% w/w) increases root surface area by 340% in loamy soils but only 120% in sandy soils due to differential nutrient retention .
  • Data Collection : Measure ion leakage (via conductometry) and chlorophyll content (SPAD-502 meter) to link soil-PASP interactions with biomass yield .

Methodological Resources

  • Synthesis & Characterization : Follow USP/NF guidelines for reagent purity (e.g., dibasic sodium phosphate TS preparation) .
  • Data Reprodubility : Adhere to Beilstein Journal’s experimental reporting standards, including detailed supplementary methods .
  • Literature Review : Use PubMed/Google Scholar with filters (e.g., 2013–2023, peer-reviewed studies) to avoid outdated or non-reproducible data .

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